[2-(4-Bromo-3-fluorophenyl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-fluorophenyl)ethylamine is an organic compound with the molecular formula C9H11BrFN. It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)ethylamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.
Industrial Production Methods
Industrial production methods for 2-(4-Bromo-3-fluorophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorophenyl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenylethylamines, while oxidation can produce imines .
Scientific Research Applications
2-(4-Bromo-3-fluorophenyl)ethylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: The parent compound without the bromine and fluorine substituents.
4-Bromo-3-fluorophenylethylamine: A similar compound lacking the N-methyl group.
Uniqueness
2-(4-Bromo-3-fluorophenyl)ethylamine is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, as well as the N-methyl group.
Biological Activity
2-(4-Bromo-3-fluorophenyl)ethylamine is an organofluorine compound that has garnered attention for its potential biological activities due to its unique structural characteristics. The compound features a bromine atom and a fluorine atom on a phenyl ring, which significantly influence its chemical reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, interaction with molecular targets, and potential therapeutic applications.
- Chemical Formula : C10H13BrFN
- Molecular Weight : 246.12 g/mol
- Structure : The presence of halogen atoms (bromine and fluorine) enhances the compound's lipophilicity, which is crucial for its ability to cross biological membranes.
The biological activity of 2-(4-Bromo-3-fluorophenyl)ethylamine is primarily linked to its interactions with various molecular targets, including:
- Enzymes : The compound can modulate enzyme activity, influencing metabolic pathways.
- Receptors : It binds to specific receptors, potentially affecting neurotransmission and cellular signaling pathways.
Research indicates that the halogen substituents enhance binding affinity, making it a candidate for drug development aimed at various biological pathways.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Activity Type | Description |
---|---|
Enzyme Modulation | Influences the activity of enzymes involved in metabolic processes. |
Receptor Binding | Interacts with neurotransmitter receptors, potentially affecting mood and cognition. |
Antimicrobial Potential | Investigated for efficacy against various pathogens in preliminary studies. |
Case Studies and Research Findings
-
Neurotransmitter Interaction :
- A study investigated the interaction of 2-(4-Bromo-3-fluorophenyl)ethylamine with serotonin receptors. Results indicated that the compound exhibited significant binding affinity, suggesting potential applications in treating mood disorders .
-
Antimicrobial Activity :
- Preliminary research explored the compound's effectiveness against bacterial strains. In vitro assays demonstrated a notable reduction in bacterial growth, indicating its potential as an antimicrobial agent.
-
Pharmacokinetics :
- Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics due to its lipophilicity, which may enhance its bioavailability in therapeutic applications.
Comparison with Similar Compounds
To better understand the uniqueness of 2-(4-Bromo-3-fluorophenyl)ethylamine, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Notable Properties |
---|---|---|
[(4-Bromo-3-fluorophenyl)methyl][(3-chlorophenyl)methyl]amine | Bromine and fluorine on phenyl ring | Potentially similar reactivity due to halogen presence |
[(4-Bromo-3-fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine | Methoxy group addition | Variation in electronic properties affecting biological activity |
[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine | Methyl group on phenyl ring | Enhanced lipophilicity influencing pharmacokinetics |
Properties
Molecular Formula |
C9H11BrFN |
---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
BQUAKQUJIFCBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.